

spectroscopic data for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, synthetic chemists, and drug development professionals, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and expected experimental data from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from foundational principles and analogous structures, this guide serves as a predictive framework for the identification and quality control of the target compound, explaining not just the expected data, but the scientific rationale underpinning the spectroscopic signatures.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products like histidine and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in designing molecules with specific biological targets. The incorporation of a bromine atom and a carboxylic acid group, as in **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**, introduces key functionalities. Halogen atoms can modulate the electronic properties of the ring and serve as handles for further chemical modifications, such as cross-coupling reactions.[2] The carboxylic acid provides a site for amide bond formation or salt formation, crucial for modulating solubility and pharmacokinetic properties. Therefore, robust analytical methods to confirm the identity and purity of this specific regioisomer are essential for its application in complex synthetic pathways.[2]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	852181-03-4	[3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[3]
Molecular Weight	205.01 g/mol	[4]
IUPAC Name	2-bromo-1-methyl-1H-imidazole-4-carboxylic acid	[5]

Experimental Workflow: From Synthesis to Analysis

The quality of spectroscopic data is intrinsically linked to the sample's purity and preparation.

Synthesis Context

This molecule is typically synthesized via a multi-step process. A common conceptual pathway involves the bromination of a suitable imidazole precursor, followed by N-methylation and functionalization to introduce the carboxylic acid. The choice of brominating agent (e.g., N-Bromosuccinimide) and reaction conditions is critical to control regioselectivity, as methylation of a brominated imidazole can lead to a mixture of isomers.^[2] A robust purification step, such as recrystallization or column chromatography, is mandatory post-synthesis to remove regioisomers and residual reagents, which could otherwise confound spectroscopic interpretation.

Sample Preparation Protocols

- **NMR Spectroscopy:** Accurately weigh ~5-10 mg of the purified, dry compound and dissolve in ~0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO- d_6), as it effectively dissolves the polar carboxylic acid. The use of DMSO- d_6 also ensures that the acidic proton of the carboxyl group is observable.
- **IR Spectroscopy:** No extensive preparation is needed for modern instruments. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. This solution is then infused directly or via liquid chromatography into the mass spectrometer.

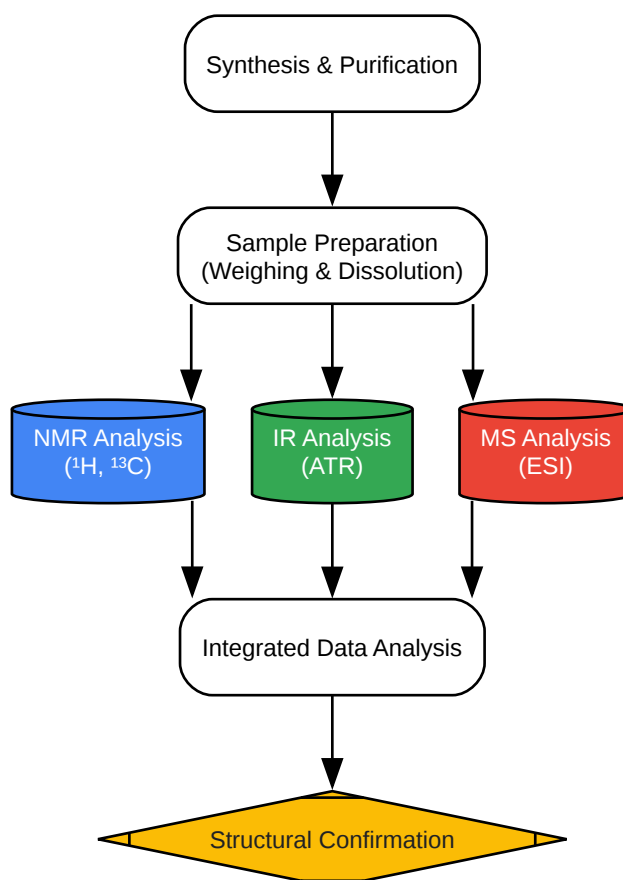


Figure 2: Analytical Workflow

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